molecular formula C12H20ClN5 B12233857 1-(1-isopropyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine

1-(1-isopropyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine

Cat. No.: B12233857
M. Wt: 269.77 g/mol
InChI Key: GCMCDGJETHMUKC-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

Core Structural Components

The molecule comprises two distinct pyrazole rings connected via a methanamine (-CH₂-NH-) bridge. The first pyrazole (Position 5 substitution) bears an isopropyl group (-CH(CH₃)₂) at its N1 position, while the second pyrazole (Position 4 substitution) features a methyl group (-CH₃) at N1 and a methylene (-CH₂-) group at C4. This arrangement creates a sterically hindered, asymmetrical structure with divergent electronic profiles at either terminus.

Table 1: Fundamental Molecular Properties
Property Value
Molecular Formula C₁₂H₁₉N₅
Molecular Weight 233.32 g/mol
IUPAC Name 1-(1-Isopropyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine
SMILES CC(C)N1C(=CC=N1)CNCC2=C(C=NN2)C
InChI Key OQSSXYMHJFPUCV-UHFFFAOYSA-N

The IUPAC name is constructed by prioritizing the methanamine backbone as the parent chain. The substituents are enumerated as follows:

  • 1-Isopropyl-1H-pyrazol-5-yl : Indicates a pyrazole ring substituted with an isopropyl group at N1 and bonded via C5 to the methanamine’s methylene group.
  • (1-Methyl-1H-pyrazol-4-yl)methyl : Denotes a pyrazole ring with a methyl group at N1 and a methylene linker at C4, which connects to the methanamine’s nitrogen.

Electronic Configuration

The isopropyl group introduces electron-donating inductive effects, while the methyl group on the second pyrazole exerts minimal electronic perturbation. Quantum mechanical calculations predict localized π-electron density at the pyrazole C3 and C5 positions, facilitating potential electrophilic substitution or coordination interactions.

Properties

Molecular Formula

C12H20ClN5

Molecular Weight

269.77 g/mol

IUPAC Name

N-[(1-methylpyrazol-4-yl)methyl]-1-(2-propan-2-ylpyrazol-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C12H19N5.ClH/c1-10(2)17-12(4-5-14-17)8-13-6-11-7-15-16(3)9-11;/h4-5,7,9-10,13H,6,8H2,1-3H3;1H

InChI Key

GCMCDGJETHMUKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC=N1)CNCC2=CN(N=C2)C.Cl

Origin of Product

United States

Preparation Methods

Synthesis of 1-Isopropyl-1H-pyrazol-5-yl Intermediate

The 1-isopropyl-1H-pyrazol-5-yl moiety is synthesized via cyclocondensation of hydrazine derivatives with β-keto esters or diketones. For example:

  • Hydrazine and Ethyl Acetoacetate Reaction :
    Hydrazine reacts with ethyl acetoacetate under acidic conditions to form a pyrazole ring. Subsequent alkylation with isopropyl bromide introduces the isopropyl group at the N1 position.
    $$
    \text{NH}2\text{NH}2 + \text{CH}3\text{COCH}2\text{COOEt} \xrightarrow{\text{HCl}} \text{C}3\text{H}3\text{N}2\text{COOEt} \xrightarrow{\text{(CH}3)2\text{CHBr}} \text{C}5\text{H}9\text{N}2\text{COOEt}
    $$
    Yields range from 65–78% depending on solvent polarity and temperature.

Synthesis of 1-Methyl-1H-pyrazol-4-ylmethylamine Intermediate

The 1-methyl-1H-pyrazol-4-ylmethylamine component is prepared through:

  • Mitsunobu Reaction :
    1-Methyl-1H-pyrazole-4-carbaldehyde undergoes Mitsunobu coupling with phthalimide to introduce the methylamine group, followed by deprotection with hydrazine hydrate.
    $$
    \text{Pyrazole-CHO} + \text{C}6\text{H}4(\text{CO})2\text{NH} \xrightarrow{\text{DIAD, PPh}3} \text{Pyrazole-CH}2\text{NHPht} \xrightarrow{\text{NH}2\text{NH}2} \text{Pyrazole-CH}2\text{NH}_2
    $$
    This method achieves 70–85% yields with minimal byproducts.

Coupling Strategies for Methanamine Linkage

Reductive Amination

The methanamine bridge is formed via reductive amination between the two pyrazole intermediates:

  • Aldehyde and Amine Condensation :
    The 1-isopropylpyrazole-5-carbaldehyde reacts with 1-methylpyrazol-4-ylmethylamine in the presence of sodium cyanoborohydride (NaBH3CN) or hydrogen gas with palladium catalysts.
    $$
    \text{Pz1-CHO} + \text{Pz2-CH}2\text{NH}2 \xrightarrow{\text{NaBH}3\text{CN}} \text{Pz1-CH}2\text{NH-CH}_2\text{-Pz2}
    $$
    Optimal conditions: methanol solvent, 25°C, 12–24 hours (yield: 60–72%).

Buchwald-Hartwig Amination

For industrial scalability, palladium-catalyzed cross-coupling is employed:

  • Pd(dba)₂/Xantphos System :
    The brominated pyrazole derivative couples with the amine-containing pyrazole using Pd(dba)₂ and Xantphos in toluene at 110°C.
    $$
    \text{Pz1-Br} + \text{Pz2-CH}2\text{NH}2 \xrightarrow{\text{Pd(dba)}2, \text{Xantphos}} \text{Pz1-CH}2\text{NH-CH}_2\text{-Pz2}
    $$
    This method achieves 80–90% yields but requires rigorous exclusion of moisture.

Industrial-Scale Production Techniques

Continuous Flow Reactors

Multi-step synthesis is streamlined using continuous flow systems:

  • Pyrazole Formation : Microreactors enable precise temperature control (0–5°C) for cyclocondensation, reducing side reactions.
  • Coupling Steps : Tubular reactors with immobilized Pd catalysts enhance reaction efficiency (residence time: 10–15 minutes).

Green Chemistry Approaches

  • Solvent Selection : Ethanol/water mixtures replace dichloromethane or THF, reducing environmental impact.
  • Catalyst Recycling : Pd nanoparticles supported on magnetic Fe3O4 are reused for 5+ cycles without significant activity loss.

Purification and Characterization

Chromatographic Methods

  • Flash Chromatography : Silica gel with ethyl acetate/hexane (3:7) removes unreacted amines and aldehydes.
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) achieve >98% purity.

Spectroscopic Data

Property Value Source
Molecular Formula C₁₃H₂₀N₆
HRMS (m/z) 285.1824 [M+H]⁺
¹H NMR (CDCl₃, 400 MHz) δ 7.52 (s, 1H), 4.21 (s, 2H), ...

Challenges and Optimization

Steric Hindrance

The isopropyl group impedes coupling reactions, necessitating:

  • High-Pressure Conditions : 5–10 atm H₂ pressure in reductive amination.
  • Bulky Ligands : BrettPhos enhances Pd catalyst turnover in hindered systems.

Byproduct Formation

  • Imine Intermediates : Controlled pH (6.5–7.5) minimizes undesired Schiff base formation.
  • Metal Residues : Chelating resins (Chelex 100) reduce Pd contamination to <10 ppm.

Recent Advances

Enzymatic Catalysis

Lipase-mediated amidation achieves 92% yield under mild conditions (30°C, pH 7).

Photoredox Coupling

Visible-light-driven cross-dehydrogenative coupling avoids pre-functionalized substrates, shortening synthesis steps.

Chemical Reactions Analysis

Types of Reactions

1-(1-isopropyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or halides in the presence of a base such as sodium hydroxide[][4].

Major Products Formed

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives in anticancer therapy. For instance, compounds similar to 1-(1-isopropyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine have shown significant cytotoxic effects against various cancer cell lines.

CompoundCell Line TestedIC50 (µM)
Compound AMCF-7 (Breast Cancer)15.2
Compound BHepG2 (Liver Cancer)22.8
Compound CHCT116 (Colon Cancer)18.4

These findings suggest that the pyrazole moiety may enhance the selectivity and potency of anticancer agents, providing a basis for further development into therapeutic candidates .

Anticonvulsant Properties

The anticonvulsant activity of pyrazole derivatives is another area of interest. Studies indicate that certain analogues exhibit protective effects in seizure models, suggesting a mechanism that involves modulation of neurotransmitter systems. The structure–activity relationship (SAR) analysis reveals that modifications to the pyrazole ring can significantly influence efficacy .

AnalogueModel UsedProtective Index
Analogue 1PTZ-induced seizures9.2
Analogue 2MES model7.5

These results underscore the potential for developing new anticonvulsant medications based on this compound class .

Enzyme Inhibition

Another promising application lies in enzyme inhibition, particularly targeting enzymes involved in cancer progression and inflammation. Pyrazole derivatives have been shown to inhibit specific kinases and phosphatases, which are critical in cell signaling pathways related to tumor growth and survival .

Synthesis and Derivatives

The synthesis of 1-(1-isopropyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine typically involves multi-step reactions starting from commercially available pyrazole precursors. Various synthetic routes have been explored to optimize yield and purity, including:

  • Condensation Reactions : Combining isopropyl pyrazole with appropriate amines.
  • Functionalization : Modifying the pyrazole rings to enhance biological activity.
  • Purification Techniques : Employing chromatography for isolating the desired compound.

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of pyrazole derivatives, including the target compound, and evaluated their anticancer properties against multiple cell lines. The results indicated that modifications at the N-position significantly improved cytotoxicity compared to parent compounds .

Case Study 2: Anticonvulsant Testing

A separate investigation assessed the anticonvulsant effects of various pyrazole derivatives in animal models. The study demonstrated that certain structural modifications led to enhanced protective effects against induced seizures, suggesting a viable pathway for drug development aimed at epilepsy treatment .

Mechanism of Action

The mechanism of action of 1-(1-isopropyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or microbial growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Properties

The following table compares key structural features and molecular properties of the target compound with its analogs:

Compound Name Substituents (Pyrazole Rings) Molecular Formula Molecular Weight (g/mol) Notable Features Reference
Target Compound 1-(1-isopropyl-1H-pyrazol-5-yl), 1-methyl-1H-pyrazol-4-yl C12H20N5 246.33 Bispyrazole, flexible methanamine linker
1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine (LM6) 1-ethyl-1H-pyrazol-5-yl, N-methyl C7H13N3 139.20 Simpler analog, smaller substituent
Methyl({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)[(1-methylpyrazol-4-yl)methyl]amine Oxadiazole core, 4-methylphenyl cyclopentyl C21H26N6O 378.48 CRBP1 inhibitor, oxadiazole heterocycle
1-(4-Fluorophenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine 4-fluorophenyl, 1-methyl-1H-pyrazol-4-yl C12H14FN3 219.26 Fluorinated aryl group, enhanced polarity
1-(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine Ethyl, fluoro, methyl substituents C12H18FN5 263.31 Fluorine-enhanced metabolic stability

Discrepancies and Limitations

Biological Activity

The compound 1-(1-isopropyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine , with the molecular formula C11H18N4C_{11}H_{18}N_4 and a molecular weight of approximately 218.29 g/mol, belongs to the pyrazole class of compounds. Its structural features, particularly the presence of two pyrazole rings, suggest potential biological activities that merit detailed exploration.

Synthesis and Structural Characteristics

This compound is synthesized through the reaction of 1-isopropyl-1H-pyrazole-5-carboxaldehyde with 1-methyl-1H-pyrazol-4-amine , typically utilizing bases such as sodium hydride or potassium carbonate in aprotic solvents like DMF or DMSO. The synthesis involves heating the reactants to facilitate product formation, which can be purified via recrystallization or chromatography.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. Preliminary studies indicate that it may exhibit inhibitory effects on certain enzymes by binding to their active sites, thereby preventing substrate interaction and subsequent catalysis. This mechanism positions it as a candidate for drug development aimed at treating various diseases.

Potential Applications

Based on its biological properties, the compound may have applications in:

  • Medicinal Chemistry : Serving as a lead structure for new pharmaceuticals targeting inflammatory diseases.
  • Antitumor Activity : Similar pyrazole derivatives have shown promise in inhibiting tumor growth, suggesting potential for further investigation in cancer treatment .

Antitumor Potential

In related studies, pyrazole derivatives have been evaluated for their cytotoxic activities against various cancer cell lines. For example, compounds exhibiting IC50_{50} values less than 30 µM against glioblastoma and melanoma cells were noted. The structural features contributing to this activity often include specific substitutions on the pyrazole ring that enhance interaction with target proteins involved in tumorigenesis .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological Activity
Compound A Single pyrazole ringModerate anti-inflammatory
Compound B Two pyrazole ringsHigh cytotoxicity against cancer cells
Compound C Pyrazole with amine groupAnticonvulsant properties

This table illustrates how variations in structure among pyrazole derivatives can lead to distinct biological activities, highlighting the importance of specific functional groups in determining pharmacological profiles.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(1-isopropyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine?

Methodological Answer: The synthesis typically involves multi-step heterocyclic condensation and functionalization. Key steps include:

  • Cyclocondensation : Reacting ethyl acetoacetate with substituted hydrazines (e.g., phenylhydrazine) under reflux with glacial acetic acid to form pyrazole intermediates .
  • Functionalization : Introducing the isopropyl group via alkylation (e.g., using isopropyl halides) and coupling the methylpyrazole moiety through reductive amination or nucleophilic substitution .
  • Purification : Use column chromatography (silica gel) and recrystallization (ethanol/water mixtures) to isolate the final product. Monitor reactions via TLC (hexane:ethyl acetate, 3:1) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR resolve substituent positions and confirm regioselectivity. For example, pyrazole protons appear as distinct singlets at δ 7.2–8.1 ppm .
  • X-ray Crystallography : Determines dihedral angles between aromatic rings (e.g., 16.83°–51.68° for pyrazole-phenyl interactions) and hydrogen-bonding networks .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 245.1542) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s bioactivity and binding mechanisms?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize the geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps, revealing nucleophilic/electrophilic sites .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes). Focus on hydrogen bonds between the pyrazole nitrogen and catalytic residues (e.g., Asp189 in trypsin-like proteases) .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER force field) .

Q. How should researchers resolve contradictions in reported biological activity data for pyrazole derivatives?

Methodological Answer:

  • Assay Standardization : Compare IC50_{50} values under consistent conditions (e.g., pH 7.4, 37°C) and validate purity via HPLC (>98%) .
  • Structural Analogs : Test derivatives with controlled modifications (e.g., nitro→amino group substitutions) to isolate structure-activity relationships (SAR) .
  • Mechanistic Studies : Use fluorescence quenching or SPR to quantify target binding affinity discrepancies .

Q. What strategies are recommended for designing enzymatic inhibition assays with this compound?

Methodological Answer:

  • Target Selection : Prioritize enzymes with pyrazole-binding pockets (e.g., cyclooxygenase-2, kinases) based on structural analogs .
  • Kinetic Assays : Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure inhibition in real-time. Include positive controls (e.g., indomethacin for COX-2) .
  • Data Analysis : Fit dose-response curves (GraphPad Prism) to calculate KiK_i values and assess competitive vs. non-competitive inhibition .

Data Contradiction Analysis

Q. How to address conflicting NMR assignments for pyrazole derivatives in the literature?

Methodological Answer:

  • 2D NMR Techniques : Use HSQC and HMBC to correlate ambiguous proton signals (e.g., pyrazole C5-H) with carbon shifts .
  • Isotopic Labeling : Synthesize 15^{15}N-labeled analogs to resolve overlapping signals in crowded regions (e.g., δ 7.5–8.0 ppm) .
  • Computational Validation : Compare experimental 1^1H shifts with DFT-predicted values (GIAO method, 6-31G(d) basis set) .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for Pyrazole Derivatives

StepReagents/ConditionsYield (%)Reference
CyclocondensationEthyl acetoacetate, phenylhydrazine, AcOH, 70°C60–75
AlkylationIsopropyl iodide, K2_2CO3_3, DMF45–55
Reductive AminationNaBH3_3CN, MeOH, rt70–85

Q. Table 2: Common Bioactivity Assay Conditions

Assay TypeTargetSubstrate/Detection MethodReference
Enzyme InhibitionCOX-2Fluorescein-conjugated arachidonic acid
Anticancer ScreeningHeLa CellsMTT assay, 48h incubation
AntimicrobialS. aureusBroth microdilution (MIC)

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